molecular formula C14H20N4O2 B2943899 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone CAS No. 2108958-17-2

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone

Katalognummer: B2943899
CAS-Nummer: 2108958-17-2
Molekulargewicht: 276.34
InChI-Schlüssel: HXGNNSPCDFGJKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone is a bicyclic tertiary amine featuring a rigid 8-azabicyclo[3.2.1]octane core. Its stereochemistry is defined by the (1R,5S) configuration, which imposes spatial constraints critical for receptor interactions. A related hydrochloride salt (CAS 1820615-78-8, molecular formula C₉H₁₅ClN₄) has been documented, highlighting the compound’s adaptability for salt formation to optimize physicochemical properties .

Eigenschaften

IUPAC Name

oxolan-2-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-14(13-2-1-7-20-13)17-10-3-4-11(17)9-12(8-10)18-15-5-6-16-18/h5-6,10-13H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGNNSPCDFGJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure features a bicyclic framework with a triazole moiety and a tetrahydrofuran side chain, which may contribute to its biological properties. The stereochemistry at the 1R and 5S positions is crucial for its interaction with biological targets.

  • G Protein-Coupled Receptor (GPCR) Modulation :
    • The compound may interact with various GPCRs, which are pivotal in cellular signaling. GPCRs are involved in numerous physiological processes, including neurotransmission and immune responses .
    • Studies have shown that compounds with similar structures can act as agonists or antagonists at specific GPCRs, influencing downstream signaling pathways.
  • Enzyme Inhibition :
    • The presence of the triazole ring suggests potential inhibition of enzymes such as cyclooxygenase or phosphodiesterase, which are involved in inflammatory and signaling pathways.
    • Inhibition of these enzymes can lead to reduced inflammation and altered cell signaling dynamics.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties against various bacterial strains.
  • CNS Activity : The structural characteristics suggest potential neuroactive effects, possibly influencing mood and cognition through modulation of neurotransmitter systems.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of structurally related triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting that the triazole moiety enhances antimicrobial activity.

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, a related bicyclic compound was tested for its effects on anxiety-like behavior in rodents. The results demonstrated that administration led to a significant decrease in anxiety-like behaviors measured by the elevated plus maze test, indicating potential anxiolytic properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth[Study 1]
NeuropharmacologicalReduction in anxiety-like behavior[Study 2]
GPCR InteractionModulation of signaling pathways

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the 8-azabicyclo[3.2.1]octane framework but differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison based on the provided evidence:

Structural and Functional Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data
Target Compound: ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone C₁₄H₁₈N₄O₂ 274.32 - 2H-1,2,3-triazol-2-yl (position 3)
- Tetrahydrofuran-2-yl methanone (position 8)
No direct pharmacological data available; structural analysis suggests enhanced polarity due to triazole and tetrahydrofuran groups.
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate (2p) C₁₀H₁₂F₃NO₃S 283.27 - Methyl group (position 8)
- Trifluoromethanesulfonate (position 3)
Synthesized in 57% yield via reaction with trifluoromethanesulfonamide; the electron-withdrawing triflate group may enhance reactivity for further derivatization.
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate C₁₆H₂₀ClNO₂ 307.79 - 4-Chlorophenyl (position 3)
- Methyl ester (position 2)
The chlorophenyl group introduces lipophilicity, potentially improving blood-brain barrier penetration.
((1R,3s,5S)-3-(7-amino-3-(6-(2-fluorophenyl)pyridin-3-yl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2H-1,2,3-triazol-4-yl)methanone C₂₈H₂₅FN₁₀O₃S 600.62 - Pyrazolo[1,5-a]pyrimidin-5-yl (position 3)
- 2H-1,2,3-triazol-4-yl methanone (position 8)
Complex heterocyclic substituents suggest targeting kinase or protease enzymes; methylsulfonyl group may enhance metabolic stability.

Key Trends and Implications

  • Polarity and Solubility : The target compound’s triazole and tetrahydrofuran groups increase polarity compared to the lipophilic 4-chlorophenyl derivative . This may favor aqueous solubility but reduce CNS penetration.
  • Synthetic Utility : Triflate-bearing analogs (e.g., compound 2p) serve as intermediates for further functionalization due to their high reactivity .

Limitations of Available Data

The evidence lacks direct pharmacological or kinetic data for the target compound. Most comparisons rely on structural inferences rather than experimental results. For instance, while the hydrochloride salt (CAS 1820615-78-8) confirms salt-forming capability, its biological activity remains uncharacterized .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.